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Introduction
BMS-911543 is an orally available, potent, and highly selective ATP-competitive inhibitor of

Janus kinase 2 (JAK2).[1][2][3] Dysregulation of the JAK/STAT signaling pathway, often through

mutations like JAK2-V617F, is a key driver in myeloproliferative neoplasms (MPNs).[1][4][5]

BMS-911543 has been developed to target this pathway, demonstrating significant potential for

the treatment of these disorders.[1][6] These application notes provide a comprehensive

overview of the in vitro kinase selectivity profile of BMS-911543 and detailed protocols for key

assays used in its characterization.

Kinase Selectivity Profile of BMS-911543
BMS-911543 exhibits remarkable selectivity for JAK2 over other members of the JAK family

and across the broader human kinome. This high degree of selectivity is crucial for minimizing

off-target effects and enhancing the therapeutic window.

JAK Family Selectivity
In biochemical assays, BMS-911543 demonstrates potent inhibition of JAK2 with significantly

lower activity against JAK1, JAK3, and TYK2.[1][7]
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Kinase IC50 (nM)[1][7][8] Ki (nM)[1][2]
Selectivity vs.
JAK2 (IC50-fold)[1]
[7]

JAK2 1.1 0.48 -

JAK1 360 110 ~350

JAK3 75 360 ~75

TYK2 66 N/A ~65

Broader Kinome Selectivity
The selectivity of BMS-911543 was further evaluated against a large panel of kinases using the

KinomeScan™ platform (451 kinases). The compound displayed a high level of selectivity

across the kinome.[1] Data for selected kinases with measured IC50 values are presented

below.[2]

Kinase IC50 (nM)[2]

FLT3 280

LYN 300

c-FMS 450

PKA 550

BMX 1390

IKKe 2000

DAPK1 2320

SRC 3640

Cellular Activity
BMS-911543 effectively inhibits proliferation and signaling in cell lines dependent on the JAK2

pathway.
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Cell Line
Genetic
Background

Assay
IC50 (nM)[1][7][8]
[9]

SET-2 JAK2 V617F Antiproliferation 60

BaF3-V617F
Engineered JAK2

V617F
Antiproliferation 70

SET-2 JAK2 V617F pSTAT5 Inhibition 80

BaF3-V617F
Engineered JAK2

V617F
pSTAT5 Inhibition 65

In contrast, cell lines not dependent on JAK2 signaling were significantly less sensitive to BMS-
911543.[1][7]

Signaling Pathway
BMS-911543 targets the JAK/STAT pathway, which is central to the signaling of numerous

cytokines and growth factors involved in hematopoiesis and immune response. The

constitutively active JAK2 V617F mutant leads to uncontrolled cell proliferation. BMS-911543
inhibits this aberrant signaling.
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Figure 1. Simplified diagram of the JAK/STAT signaling pathway and the inhibitory action of

BMS-911543.

Experimental Protocols
In Vitro Kinase Assay (Mobility Shift Assay - Caliper
LabChip)
This protocol describes a method to determine the IC50 values of BMS-911543 against JAK

family kinases using a microfluidic mobility shift assay.

Materials:

Recombinant human kinases (JAK1, JAK2, JAK3, TYK2)

Fluorescently labeled peptide substrate

ATP

BMS-911543

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 0.5 mM EGTA)

Stop Buffer (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 50 mM EDTA)

Caliper Life Sciences LabChip® EZ Reader or similar microfluidic instrument

Microplates (384-well)

Procedure:

Compound Preparation: Prepare a serial dilution of BMS-911543 in 100% DMSO. Further

dilute the compounds in Assay Buffer to the desired final concentrations.

Enzyme Preparation: Dilute the kinase to the appropriate concentration in Assay Buffer.

Substrate and ATP Preparation: Prepare a solution containing the fluorescently labeled

peptide substrate and ATP in Assay Buffer. The ATP concentration should be at or near the
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Km for each specific kinase.

Assay Reaction: a. Add 5 µL of the diluted BMS-911543 solution or DMSO (for control wells)

to the microplate wells. b. Add 10 µL of the diluted kinase solution to each well. c. Initiate the

kinase reaction by adding 10 µL of the substrate/ATP solution to each well.

Incubation: Incubate the plate at room temperature (e.g., 28°C) for a defined period (e.g., 60

minutes).

Reaction Termination: Stop the reaction by adding 25 µL of Stop Buffer to each well.

Data Acquisition: Analyze the plate on the Caliper LabChip instrument. The instrument uses

microfluidics to separate the phosphorylated product from the unphosphorylated substrate

based on changes in charge, and quantifies the amount of each.

Data Analysis: The percentage of inhibition is calculated for each BMS-911543
concentration. IC50 values are determined by fitting the data to a four-parameter logistic

dose-response curve.
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Figure 2. Workflow for the in vitro kinase assay using the Caliper LabChip platform.

Kinome-Wide Selectivity Profiling (KINOMEscan™)
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This section describes the principle of the KINOMEscan™ competition binding assay, a method

used to assess the selectivity of BMS-911543 against a large panel of kinases.

Principle: The KINOMEscan™ assay is an active site-directed competition binding assay that is

independent of ATP. It measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase of interest.

Assay Components:

DNA-tagged Kinase: The kinase of interest is tagged with a unique DNA identifier.

Immobilized Ligand: A kinase inhibitor is immobilized on a solid support (e.g., beads).

Test Compound: BMS-911543.

Competition: The DNA-tagged kinase, immobilized ligand, and BMS-911543 are incubated

together. If BMS-911543 binds to the kinase's active site, it will prevent the kinase from

binding to the immobilized ligand.

Quantification: The amount of kinase bound to the solid support is quantified by measuring

the amount of associated DNA using quantitative PCR (qPCR). A lower amount of bound

kinase indicates a stronger interaction between the kinase and the test compound.

Data Interpretation: The results are typically reported as a percentage of the DMSO control,

where a lower percentage indicates greater inhibition. Dissociation constants (Kd) can also

be determined by running the assay with a range of compound concentrations.

Figure 3. Principle of the KINOMEscan™ competition binding assay.

Cellular pSTAT5 Assay
This protocol outlines a method to measure the inhibition of STAT5 phosphorylation in a JAK2-

dependent cell line.

Materials:

JAK2-dependent cell line (e.g., SET-2 or BaF3-V617F)
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Cell culture medium and supplements

BMS-911543

Phosphate-buffered saline (PBS)

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 90% methanol)

Antibodies:

Phospho-STAT5 (pY694) antibody conjugated to a fluorophore (e.g., Alexa Fluor 647)

Isotype control antibody

Flow cytometer

Procedure:

Cell Culture: Culture the cells according to standard protocols.

Compound Treatment: Seed cells in a 96-well plate and treat with a serial dilution of BMS-
911543 or DMSO (vehicle control) for a specified time (e.g., 2 hours).

Fixation: Harvest the cells and fix them by adding Fixation Buffer. Incubate for 15-20 minutes

at room temperature.

Permeabilization: Wash the cells with PBS and then permeabilize by adding ice-cold

Permeabilization Buffer. Incubate on ice for 30 minutes.

Staining: a. Wash the cells with PBS containing 1% BSA. b. Resuspend the cells in the

phospho-STAT5 antibody solution or the isotype control antibody solution. c. Incubate for 30-

60 minutes at room temperature, protected from light.

Data Acquisition: Wash the cells and resuspend in PBS. Analyze the samples on a flow

cytometer, measuring the fluorescence intensity of the stained cells.
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Data Analysis: Determine the median fluorescence intensity (MFI) for each sample.

Calculate the percentage of pSTAT5 inhibition relative to the DMSO control. Determine the

IC50 value by fitting the data to a dose-response curve.

Conclusion
The in vitro profiling of BMS-911543 demonstrates its high potency and exceptional selectivity

for JAK2. The detailed protocols provided herein offer robust methods for characterizing the

kinase selectivity and cellular activity of this and other similar inhibitors. These assays are

critical for understanding the mechanism of action and guiding the development of targeted

therapies for diseases driven by aberrant kinase signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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